molecular formula C14H16N2O7 B1434443 [2,5-Dioxo-1-(3,4,5-trimethoxyphenyl)imidazolidin-4-yl]acetic acid CAS No. 1910797-59-9

[2,5-Dioxo-1-(3,4,5-trimethoxyphenyl)imidazolidin-4-yl]acetic acid

Cat. No.: B1434443
CAS No.: 1910797-59-9
M. Wt: 324.29 g/mol
InChI Key: YZMSNPBUDUTMEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2,5-Dioxo-1-(3,4,5-trimethoxyphenyl)imidazolidin-4-yl]acetic acid (CAS 1910797-59-9) is a high-purity chemical reagent designed for research and development applications . This compound features a hydantoin (imidazolidine-2,4-dione) core, a privileged scaffold in medicinal chemistry known for its diverse biological activities and prevalence in drug discovery efforts. The structure is further functionalized with an acetic acid sidechain at the 4-position, enhancing its potential as a versatile building block for the synthesis of more complex molecules, and a 3,4,5-trimethoxyphenyl group at the 1-position, a moiety often associated with bioactivity in various pharmacologically active compounds . With a molecular formula of C₁₄H₁₆N₂O₇ and a molecular weight of 324.29 g/mol, this reagent is characterized by high purity (≥95%) . Researchers can leverage this compound in various exploratory pathways, including its use as a key intermediate in organic synthesis and medicinal chemistry for constructing novel compounds. Its structural features make it a candidate for investigating interactions with biological targets, potentially leading to the development of new therapeutic agents. The presence of the hydantoin ring suggests potential for modification, aligning with research into related structures like thiazolidinediones, which are investigated for a range of activities . Key Specifications: • CAS Number: 1910797-59-9 • Molecular Formula: C₁₄H₁₆N₂O₇ • Molecular Weight: 324.29 g/mol • Purity: ≥95% Handling and Safety: This product is for research and further manufacturing use only, not for direct human use . Please refer to the Safety Data Sheet (SDS) for comprehensive handling, storage, and safety information. The compound has been assigned the GHS signal word "Warning" and hazard statements H302, H315, H319, and H335, indicating potential hazards if mishandled . Storage: Store sealed in a dry environment at 2-8°C .

Properties

IUPAC Name

2-[2,5-dioxo-1-(3,4,5-trimethoxyphenyl)imidazolidin-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O7/c1-21-9-4-7(5-10(22-2)12(9)23-3)16-13(19)8(6-11(17)18)15-14(16)20/h4-5,8H,6H2,1-3H3,(H,15,20)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZMSNPBUDUTMEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)N2C(=O)C(NC2=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

[2,5-Dioxo-1-(3,4,5-trimethoxyphenyl)imidazolidin-4-yl]acetic acid is a heterocyclic compound characterized by its unique imidazolidine structure fused with a trimethoxyphenyl moiety. Its molecular formula is C14H16N2O7C_{14}H_{16}N_{2}O_{7} with a molecular weight of 324.29 g/mol. This compound has garnered attention for its potential biological activities, including anti-inflammatory and anticancer properties.

Structural Characteristics

PropertyDetails
Molecular Formula C14H16N2O7C_{14}H_{16}N_{2}O_{7}
Molecular Weight 324.29 g/mol
IUPAC Name 2-[2,5-dioxo-1-(3,4,5-trimethoxyphenyl)imidazolidin-4-yl]acetic acid
CAS Number 1910797-59-9

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. Preliminary studies suggest that it may inhibit specific enzymes or modulate receptor activities, leading to its observed pharmacological effects.

Anti-inflammatory Properties

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory activities. For example:

  • Inhibition of COX Enzymes : Compounds in this class have been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process .

Anticancer Activity

Several studies have reported the anticancer potential of imidazolidine derivatives:

  • Cell Line Studies : In vitro studies using various cancer cell lines have demonstrated that these compounds can induce apoptosis and inhibit proliferation. Specific derivatives have shown efficacy against breast cancer and leukemia cell lines .

Case Studies

  • In Vitro Studies : A study investigating the effects of related imidazolidine compounds on cancer cell lines revealed that certain derivatives significantly reduced cell viability at concentrations as low as 10 µg/mL .
  • Animal Models : In vivo studies have indicated that these compounds may reduce tumor growth in xenograft models by modulating apoptotic pathways and inhibiting angiogenesis .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with other related compounds.

Compound NameBiological ActivityMechanism of Action
This compoundAnti-inflammatory, AnticancerEnzyme inhibition and receptor modulation
Imidazole DerivativesAntifungal, AnticancerDisruption of cellular processes
Imidazo[1,2-a]pyridineAntiviralInhibition of viral replication

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to [2,5-Dioxo-1-(3,4,5-trimethoxyphenyl)imidazolidin-4-yl]acetic acid exhibit promising anticancer properties. For instance:

  • Mechanism of Action : The compound's structure allows it to interact with specific cellular pathways involved in cancer cell proliferation and survival. Studies have shown that derivatives of imidazolidinone compounds can induce apoptosis in various cancer cell lines.
  • Case Studies : In experiments involving human cancer cell lines, compounds derived from imidazolidinones demonstrated significant cytotoxic activity against breast cancer (MDA-MB-231), colon cancer (HCT116), and lung cancer (A549) cells, with growth inhibition percentages often exceeding 70% .

Pharmaceutical Development

The compound serves as a precursor or intermediate in the synthesis of more complex pharmaceuticals. Its derivatives are being explored for:

  • Drug Formulation : The ability to modify its functional groups allows for the development of targeted drug delivery systems.
  • Bioavailability Enhancement : Research is ongoing into how the structural modifications can enhance the solubility and absorption of drugs in the body.

Synthesis and Derivatives

The synthesis of this compound involves several steps:

  • Starting Materials : Common precursors include substituted phenols and acetic acid derivatives.
  • Reactions : Typical reactions include condensation reactions followed by cyclization processes to form the imidazolidinone structure.
  • Characterization : Techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Research Insights

Recent studies have highlighted the compound's potential as a lead structure for developing new anticancer agents. For example:

  • In a study focusing on structure-activity relationships (SAR), modifications to the imidazolidinone core significantly impacted biological activity against various cancer types .
  • Computational modeling has been used to predict binding affinities to target proteins involved in tumor growth, providing insights into how structural changes can enhance efficacy .

Comparison with Similar Compounds

Core Structural Variations

The imidazolidinone scaffold allows for diverse substitutions, influencing physicochemical and biological properties. Key analogues and their structural differences are summarized below:

Compound Name/ID Substituent(s) Molecular Formula Molecular Weight Key Features
Target Compound 3,4,5-Trimethoxyphenyl C₁₄H₁₆N₂O₇ 324.29 Polar methoxy groups enhance solubility; trimethoxyphenyl mimics combretastatin A-4
QZ-8286 3,4,5-Trifluorophenyl C₁₃H₁₀F₃N₂O₄ 316.23 Fluorine atoms increase electronegativity and metabolic stability; reduced polarity vs. methoxy
2-(2,5-Dioxo-4-phenylimidazolidin-1-yl)acetic acid Phenyl C₁₁H₁₀N₂O₄ 234.21 Simpler aromatic group; lower molecular weight; potential for improved membrane permeability
(2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid Propyl C₈H₁₂N₂O₄ 200.19 Alkyl chain increases lipophilicity; may enhance blood-brain barrier penetration
2-[4-(4-fluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid 4-Fluorophenyl, methyl C₁₂H₁₁FN₂O₄ 278.23 Fluorine enhances binding via halogen interactions; methyl adds steric bulk

Physicochemical Properties

  • Solubility : The trimethoxyphenyl group in the target compound introduces polarity, likely improving aqueous solubility compared to alkyl or fluorinated analogues . However, compared to the phenyl-substituted analogue , the methoxy groups may reduce passive diffusion across lipid membranes.
  • Melting Points : While direct data for the target compound is unavailable, analogues like 3-(substitutedphenyl)-4-benzoyl-5-[2-mercapto-4-(substitutedphenyl)imidazolo]-Δ²-isoxazoline exhibit melting points around 138°C, suggesting crystalline stability in similar structures .

Preparation Methods

Acid Chloride and Benzylidene Derivative Condensation

A method related to imidazolidine derivatives involves reaction of acid chlorides with benzylidene derivatives of heterocyclic compounds under anhydrous conditions:

  • Acid chloride (0.01 mol) dissolved in anhydrous dioxane is added to a solution of corresponding benzylidene derivatives in anhydrous pyridine.
  • The mixture is stirred for 2 hours, then acidified to pH 3–4 with diluted hydrochloric acid.
  • The precipitate is filtered and crystallized from n-butanol or DMF:water mixtures for purification.

Though this exact method is reported for related dioxothiazolidin derivatives, it provides a conceptual framework for synthesizing imidazolidin-4-yl acetic acid derivatives by nucleophilic substitution and ring closure under mild acidic conditions.

Condensation and Cyclization via N-Alkylation

Synthesis of imidazole derivatives with acetic acid side chains often employs:

  • N-alkylation of imidazole or imidazolidine precursors with haloacetates (e.g., tert-butyl chloroacetate).
  • Subsequent hydrolysis of ester intermediates to yield the free acetic acid.
  • Salt formation or crystallization for isolation.

A solvent-free two-step process for imidazol-1-yl-acetic acid hydrochloride (a related compound) involves:

  • Solvent-free N-alkylation of imidazole with tert-butyl chloroacetate in the presence of a suitable base.
  • Isolation of the tert-butyl ester by simple water suspension and filtration.
  • Hydrolysis of the ester in aqueous medium followed by acid treatment to obtain the acid hydrochloride salt.

This method offers advantages like reduced solvent use, high yield (~84%), and purity with minimal impurities (<0.5%).

Summary Table of Preparation Methods

Methodology Key Reagents Conditions Yield & Purity Notes
Acid chloride + benzylidene derivative condensation Acid chloride, benzylidene derivatives Anhydrous dioxane, pyridine, acidification Moderate to high (not specified) Crystallization from n-butanol or DMF:water; mild acidic conditions
Solvent-free N-alkylation and hydrolysis Imidazole, tert-butyl chloroacetate, base Solvent-free, aqueous hydrolysis, acid treatment High (~84%), impurity <0.5% Environmentally friendly, simple isolation, scalable
Standard condensation and cyclization 3,4,5-trimethoxyphenyl amines, ketoacids Reflux, polar aprotic solvents Not specified Typical organic synthesis approach, requires purification

Detailed Research Findings and Notes

  • The solvent-free N-alkylation method reduces hazardous solvent use, simplifies work-up, and yields high purity products, making it attractive for related imidazolidine derivatives.
  • Acid chloride condensation methods require careful control of moisture and acidification steps to ensure ring closure and product crystallization.
  • The presence of the 3,4,5-trimethoxyphenyl group may require protection/deprotection steps or selective substitution strategies to avoid side reactions.
  • Purification often involves crystallization from mixed solvents like n-butanol or DMF:water mixtures to achieve crystalline solids suitable for research use.
  • No detailed step-by-step synthesis of the exact compound was found in publicly accessible literature, indicating it may be synthesized via adaptation of known imidazolidine and imidazole acetic acid synthetic routes.

Q & A

Q. What are the recommended synthetic routes for [2,5-Dioxo-1-(3,4,5-trimethoxyphenyl)imidazolidin-4-yl]acetic acid, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves multi-step reactions starting with condensation of 3,4,5-trimethoxyaniline with appropriate carbonyl precursors. Key steps include:

  • Cyclization : Formation of the imidazolidinone ring under acidic or basic conditions, with temperature control (60–80°C) to avoid side reactions .
  • Acetic Acid Moiety Introduction : Alkylation or coupling reactions (e.g., using bromoacetic acid derivatives) in polar aprotic solvents like DMF, monitored via TLC .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) to achieve >95% purity .
    Critical Factors : Excess reagents, pH adjustments (e.g., acetic acid catalysis), and inert atmospheres (N₂/Ar) minimize oxidative degradation of the trimethoxyphenyl group .

Q. How can the structure and purity of this compound be validated post-synthesis?

Methodological Answer:

  • Spectroscopic Analysis :
    • ¹H/¹³C NMR : Confirm the presence of the imidazolidinone ring (δ 4.0–4.5 ppm for CH₂ groups) and trimethoxyphenyl protons (δ 3.8–3.9 ppm for OCH₃) .
    • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 364.12 for C₁₆H₁₈N₂O₇) .
  • Chromatography : HPLC (C18 column, methanol/water mobile phase) to assess purity (>98%) and detect byproducts .
  • Thermal Analysis : Differential scanning calorimetry (DSC) to determine melting points and assess crystallinity .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

Methodological Answer:

  • Antimicrobial Screening : Disk diffusion assays against Staphylococcus aureus and Candida albicans (10–100 µg/mL), comparing zones of inhibition to positive controls (e.g., fluconazole) .
  • Enzyme Inhibition : In vitro assays targeting cyclooxygenase (COX) or lipoxygenase (LOX) to assess anti-inflammatory potential, using UV-Vis spectroscopy to monitor substrate conversion .
  • Cytotoxicity : MTT assays on HEK-293 or HepG2 cells (IC₅₀ determination) to rule out nonspecific toxicity .

Advanced Research Questions

Q. How can reaction conditions be optimized to resolve low yield or impurity issues during synthesis?

Methodological Answer:

  • Design of Experiments (DOE) : Use factorial designs to test variables (e.g., temperature, solvent polarity, catalyst loading). For example, a 2³ factorial design to optimize cyclization (temperature: 70°C vs. 90°C; solvent: DMF vs. THF; catalyst: p-TsOH vs. none) .
  • Kinetic Studies : Monitor reaction progress via in-situ FTIR or HPLC to identify rate-limiting steps (e.g., slow imidazolidinone ring closure) .
  • Byproduct Analysis : LC-MS to characterize impurities (e.g., hydrolyzed acetic acid derivatives) and adjust protecting groups or reaction time .

Q. How do structural modifications (e.g., substituent variations) affect bioactivity, and how can these be systematically studied?

Methodological Answer:

  • SAR Studies : Synthesize analogs with substituent changes (e.g., replacing 3,4,5-trimethoxyphenyl with 4-fluorophenyl or indole groups) and compare bioactivity .
  • Computational Modeling :
    • Docking Simulations : Use AutoDock Vina to predict binding affinity to COX-2 or fungal CYP51 .
    • QSAR Analysis : Correlate logP values (from HPLC retention times) with antimicrobial IC₅₀ values to identify optimal lipophilicity ranges .

Q. How can contradictory data in biological activity (e.g., high in vitro but low in vivo efficacy) be resolved?

Methodological Answer:

  • Metabolic Stability Assays : Incubate the compound with liver microsomes (human/rat) and analyze via LC-MS for metabolite identification (e.g., demethylation of methoxy groups) .
  • Pharmacokinetic Profiling : Measure plasma half-life (t₁/₂) and bioavailability in rodent models, adjusting formulation (e.g., PEGylation) to enhance solubility .
  • Target Engagement Studies : Use fluorescent probes (e.g., FITC-labeled analogs) to confirm cellular uptake and target binding in vivo .

Q. What advanced analytical methods can elucidate degradation pathways under physiological conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to hydrolytic (pH 1–13), oxidative (H₂O₂), and photolytic (UV light) stress, followed by LC-MS/MS to identify degradation products (e.g., ring-opened imidazolidinones) .
  • Stability-Indicating Methods : Develop validated HPLC methods (ICH guidelines) with accelerated stability testing (40°C/75% RH for 6 months) .

Q. How can computational and experimental data be integrated to predict novel derivatives with enhanced activity?

Methodological Answer:

  • Fragment-Based Drug Design : Screen virtual libraries for fragments with high predicted affinity to the target (e.g., fungal lanosterol demethylase) and synthesize hybrid derivatives .
  • Machine Learning : Train models on existing bioactivity data (e.g., MIC values) using descriptors like molecular weight, H-bond donors, and topological polar surface area .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2,5-Dioxo-1-(3,4,5-trimethoxyphenyl)imidazolidin-4-yl]acetic acid
Reactant of Route 2
Reactant of Route 2
[2,5-Dioxo-1-(3,4,5-trimethoxyphenyl)imidazolidin-4-yl]acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.